molecular formula C18H16N4OS B2915742 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1234894-03-1

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No. B2915742
CAS RN: 1234894-03-1
M. Wt: 336.41
InChI Key: YKEGQRPACDOLKW-UHFFFAOYSA-N
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Description

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone, also known as MPTM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTM belongs to the class of quinoline-based compounds and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The study by Hassan and Farouk (2017) focuses on the synthesis and antimicrobial evaluation of functionalized heterocycles derived from novel quinolinyl chalcone. This research illustrates the potential of quinoline derivatives in developing compounds with significant antibacterial activities. The methodology for synthesizing these compounds could offer a template for exploring the applications of "(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone" in antimicrobial research (Hassan & Farouk, 2017).

Heterocyclic Synthesis Techniques

Martins et al. (2009) provide a comprehensive review of solvent-free synthesis techniques for heterocyclic compounds, including quinolines and pyrazines. This review might offer valuable insights into eco-friendly and efficient synthesis methodologies that could be applied to the synthesis and study of "this compound," especially considering the environmental impact and sustainability of chemical processes (Martins et al., 2009).

Synthesis and Anticancer Evaluation

Research conducted by Gouhar and Raafat (2015) on the synthesis of naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles for anticancer evaluation highlights the potential of structurally complex heterocyclic compounds in the development of novel anticancer agents. This study's findings could guide the exploration of "this compound" for similar biomedical applications, especially in targeting specific cancer cell lines or mechanisms (Gouhar & Raafat, 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with various biological targets due to their heterocyclic structure

Biochemical Pathways

Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways could be affected . These could include pathways related to inflammation, viral replication, fungal growth, tumor growth, and kinase activity .

Pharmacokinetics

It is known that the log p values of similar compounds can influence their bacterial cell wall impermeability, which could affect their antitubercular activity .

Result of Action

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure to environmental toxicants can alter the methylation level of m6A and the expression of the m6A-binding protein, thus promoting the occurrence and development of cancers through diverse mechanisms

properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12-4-5-16-13(9-12)3-2-8-22(16)18(23)15-11-24-17(21-15)14-10-19-6-7-20-14/h4-7,9-11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGQRPACDOLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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